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molecular formula C12H14N2O4 B8442761 5-(3,4,5-Trimethoxyphenyl)-2,4-Dihydro-Pyrazol-3-one

5-(3,4,5-Trimethoxyphenyl)-2,4-Dihydro-Pyrazol-3-one

Cat. No. B8442761
M. Wt: 250.25 g/mol
InChI Key: XCRVBPZLDVOGLN-UHFFFAOYSA-N
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Patent
US07452873B2

Procedure details

To a stirred solution of 3-oxo-3-(3,4,5-trimethoxyphenyl)-propionic acid ethyl ester (2.82 g, 10 mmol) in dry acetonitrile (15 mL) was added to anhydrous hydrazine (640 mL, 20 mmol) at room temperature. After 1 hour, the mixture was heated to reflux for 16 hours. The mixture was diluted with acetonitrile (20 mL) and the solid was filtered. The solid was washed with acetonitrile (10 mL) and dried under nitrogen to afford 2.2 g of title compound (k).
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
640 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6](=O)[C:7]1[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[C:9]([O:17][CH3:18])[CH:8]=1)C.[NH2:21][NH2:22]>C(#N)C>[CH3:18][O:17][C:9]1[CH:8]=[C:7]([C:6]2[CH2:5][C:4](=[O:3])[NH:21][N:22]=2)[CH:12]=[C:11]([O:13][CH3:14])[C:10]=1[O:15][CH3:16]

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
C(C)OC(CC(C1=CC(=C(C(=C1)OC)OC)OC)=O)=O
Name
Quantity
640 mL
Type
reactant
Smiles
NN
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
The solid was washed with acetonitrile (10 mL)
CUSTOM
Type
CUSTOM
Details
dried under nitrogen

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C=1CC(NN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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